molecular formula C11H13BrO3 B592298 tert-Butyl 4-bromo-2-hydroxybenzoate CAS No. 889858-09-7

tert-Butyl 4-bromo-2-hydroxybenzoate

Cat. No.: B592298
CAS No.: 889858-09-7
M. Wt: 273.126
InChI Key: ZYXVOGMSFFKAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-hydroxybenzoate can be synthesized through the esterification of 4-bromo-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Ester Hydrolysis: 4-bromo-2-hydroxybenzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: Corresponding ketones or alkanes.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It serves as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • tert-Butyl 4-bromo-2-hydroxybenzoate
  • tert-Butyl 4-bromoacetate
  • tert-Butyl 4-bromobutylcarbamate

Comparison: this compound is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. In contrast, tert-butyl 4-bromoacetate and tert-butyl 4-bromobutylcarbamate have different functional groups, leading to variations in their chemical behavior and applications .

Biological Activity

Introduction

Tert-Butyl 4-bromo-2-hydroxybenzoate (CAS No. 889858-09-7) is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C₁₁H₁₃BrO₃
  • Molecular Weight : 273.123 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 316.3 ± 22.0 °C at 760 mmHg
  • Flash Point : 145.1 ± 22.3 °C

These properties suggest that this compound may have favorable characteristics for various applications in medicinal chemistry and pharmacology.

Enzyme Inhibition

The compound's potential as a cholinesterase inhibitor is noteworthy. In related studies, compounds structurally analogous to this compound demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition constants (IC50 values) for these compounds were indicative of their effectiveness in preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Case Studies

  • Cholinesterase Inhibition :
    • A study evaluated several phenolic compounds for their AChE and BChE inhibitory activities. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications for cognitive enhancement and neuroprotection .
  • Antioxidant Activity :
    • In vitro assays demonstrated that phenolic compounds can significantly reduce oxidative stress markers in neuronal cells, which could be relevant for developing treatments for oxidative stress-related conditions .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₃BrO₃
Molecular Weight273.123 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point316.3 ± 22.0 °C
Flash Point145.1 ± 22.3 °C
Antioxidant Activity (ABTS)High
AChE Inhibition IC50Low micromolar range

Properties

IUPAC Name

tert-butyl 4-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVOGMSFFKAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734674
Record name tert-Butyl 4-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889858-09-7
Record name 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889858-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.